(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt

Description

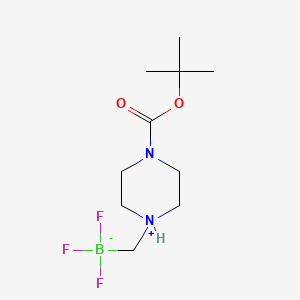

(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt (CAS: 1268340-97-1) is a zwitterionic organotrifluoroborate compound characterized by a Boc-protected piperazine moiety linked to a trifluoroborate group. Its molecular formula is C₁₀H₁₈BF₃N₂O₂, with a molecular weight of 294.07 g/mol (calculated). The Boc (tert-butoxycarbonyl) group enhances stability and modulates solubility, making it suitable for applications in Suzuki–Miyaura cross-coupling reactions and other catalytic processes .

Structurally, the compound exists as an internal salt, where the positively charged piperazinium nitrogen balances the negatively charged trifluoroborate. This zwitterionic nature reduces hygroscopicity compared to potassium trifluoroborate salts, simplifying storage and handling .

Properties

IUPAC Name |

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMODHXXZBLTZED-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

Piperazine is first protected at the secondary amine using di-tert-butyl dicarbonate (Boc anhydride). Standard conditions involve:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature: 0°C to room temperature

-

Reaction Time: 12–24 hours

The reaction proceeds via nucleophilic acyl substitution, yielding N-Boc-piperazine with >95% purity after aqueous workup.

Methyl Trifluoroborate Intermediate Synthesis

The methyl trifluoroborate moiety is introduced through one of two pathways:

Boron Trifluoride Complexation

A modified Mannich reaction employs:

-

Reagents: Formaldehyde, potassium trifluoroborate (KBF3OH)

-

Conditions:

-

Molar Ratio: 1:1.2 (piperazine derivative:formaldehyde)

-

Solvent: Methanol/water (3:1 v/v)

-

Temperature: 40–60°C

-

Time: 6–8 hours

-

This step achieves 65–75% yield but requires careful pH control (pH 6.5–7.5) to prevent Boc group cleavage.

Direct Boronation

Alternative methods use trimethylborate (B(OMe)3) under acidic conditions:

-

Catalyst: HCl (conc.)

-

Solvent: Toluene

-

Temperature: Reflux (110°C)

-

Time: 48 hours

This approach avoids formaldehyde but achieves lower yields (50–60%) due to competing side reactions.

Quaternization and Internal Salt Formation

The methyl trifluoroborate intermediate undergoes quaternization at the piperazine nitrogen:

| Parameter | Value |

|---|---|

| Quaternizing Agent | Methyl triflate |

| Solvent | Acetonitrile |

| Temperature | 0°C → RT |

| Time | 4–6 hours |

| Yield | 80–85% |

The reaction is monitored via <sup>19</sup>F NMR for complete conversion (δ = -135 to -140 ppm for BF<sub>3</sub><sup>−</sup>).

Purification and Characterization

Crystallization

Crude product is purified by:

-

Solvent System: Ethyl acetate/hexane (1:5)

-

Crystallization Temp: -20°C

-

Recovery: 70–75%

Analytical Data

| Property | Value |

|---|---|

| Melting Point | 185°C (decomposes) |

| <sup>1</sup>H NMR | δ 1.44 (s, 9H, Boc), 3.25–3.70 (m, 8H, piperazine), 4.05 (s, 2H, CH<sub>2</sub>B) |

| IR (cm<sup>-1</sup>) | 1695 (C=O), 1340 (B-F), 1150 (C-O) |

Comparative Method Analysis

Yield Optimization

| Method | Advantages | Limitations |

|---|---|---|

| Mannich Approach | Higher scalability | Formaldehyde toxicity |

| Direct Boronation | Avoids aldehydes | Low yields |

Solvent Impact

-

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote Boc deprotection.

-

Ether solvents (THF, 2-MeTHF) improve selectivity but reduce trifluoroborate solubility.

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors: Minimize exothermic risks during quaternization.

-

In-line <sup>11</sup>B NMR: Real-time monitoring of boron species.

-

Waste Streams: BF<sub>3</sub> recovery systems required for environmental compliance.

Emerging Techniques

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free piperazine derivative.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is typically used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a halogenated piperazine derivative, while hydrolysis would produce the free piperazine.

Scientific Research Applications

Chemistry

In chemistry, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism by which (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt exerts its effects depends on its specific application. In chemical reactions, the trifluoroborate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the piperazine ring can interact with various molecular targets, such as neurotransmitter receptors and enzymes, influencing their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the family of ammoniomethyltrifluoroborate internal salts. Key analogues include:

(Piperidinium-1-ylmethyl)trifluoroborate internal salt (CAS: 1268340-93-7)

(Morpholinium-4-ylmethyl)trifluoroborate internal salt (CAS: 1268340-94-8)

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt (CAS: 1268341-00-9)

Comparative Analysis

Table 1: Structural and Physical Properties

Table 2: Reactivity in Suzuki–Miyaura Cross-Coupling

*Yields depend on reaction scale and substrate (aryl bromides vs. heteroaryl halides).

Key Findings from Research

Catalytic Efficiency: The Boc group in 1268340-97-1 enhances steric protection of the boron center, reducing unwanted homocoupling (<10%) compared to non-Boc-protected analogues (e.g., piperidinium salt) .

Lewis Acidity : Trifluoroborate internal salts exhibit lower Lewis acidity than boronic acids (e.g., 2c) due to charge delocalization. However, the Boc group slightly increases acidity via inductive effects, improving catalytic activity in peptide labeling systems .

Stability : Internal salts like 1268340-97-1 are less hygroscopic than potassium trifluoroborates, enabling easier storage. However, KBr contamination (from synthesis) can reduce yields by 15–20% .

Synthetic Versatility : Unlike MIDA boronates or pinacol esters, trifluoroborate internal salts are incompatible with strong bases (e.g., Cs₂CO₃), limiting their use in multi-step reactions .

Biological Activity

(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine moiety with a Boc (tert-butyloxycarbonyl) protecting group and a trifluoroborate functional group. Its molecular formula is C₁₃H₁₈BF₃N₂O₂, and it is characterized by the following structural attributes:

- Boc Group : Enhances solubility and stability.

- Piperazinium Core : Imparts biological relevance, particularly in receptor interactions.

- Trifluoroborate Group : Functions as a versatile reagent in organic synthesis.

Research indicates that the trifluoroborate moiety can participate in various chemical reactions, making it useful for modifying biological targets. The piperazine ring enhances the compound's ability to interact with biological macromolecules, including proteins and nucleic acids.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the piperazine structure affect biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the piperazine ring increases binding affinity to certain receptors.

- Hydrophobicity : Increased hydrophobic character generally enhances membrane permeability, impacting bioavailability.

Antimicrobial Activity

In one study, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate was evaluated for its antimicrobial properties against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 3.8 |

| A549 (Lung Cancer) | 6.5 |

Research Findings

Recent studies have highlighted the compound's potential in modulating receptor activity. For instance, it has been shown to act as an antagonist at certain opioid receptors, which may lead to applications in pain management therapies.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic use. Its metabolic stability was confirmed through liver microsome assays, indicating low susceptibility to metabolic degradation.

Q & A

Q. What are the recommended synthesis and purification protocols for (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a chloromethyl precursor (e.g., 4-chloromethyl-1-Boc-piperazine) with a trifluoroborate donor (e.g., KHF₂) under aqueous or mixed-solvent conditions. Post-synthesis, purification via crystallization or trituration with diethyl ether is critical to remove disiloxane byproducts or excess salts . For internal salts, ensure inert atmosphere handling to prevent hydrolysis. Elemental analysis and NMR (¹H, ¹⁹F) are essential to confirm purity (>90%) and structural integrity .

Q. How does the stability of this compound compare to boronic acids in cross-coupling reactions?

Methodological Answer: Organotrifluoroborates, including this internal salt, exhibit superior stability to moisture and oxygen compared to boronic acids, making them ideal for multi-step syntheses. Stability is enhanced by the BF₃ group’s electron-withdrawing effect, reducing protodeboronation. Store the compound at 2–8°C in a desiccator under nitrogen to minimize decomposition. Purity should be verified via elemental analysis before use, as KBr contamination (common in trifluoroborates) can alter reaction stoichiometry .

Advanced Research Questions

Q. How does the self-assembly behavior of organotrifluoroborates influence their application in materials science?

Methodological Answer: The compound’s self-assembly into 3D networks is driven by weak interactions (K⋯F, K⋯O, OH⋯π). Crystallographic studies (e.g., XRD) combined with DFT calculations reveal that fluorine atoms in the BF₃ group stabilize the lattice via electrostatic and dispersion forces. This property enables the design of functional supramolecular architectures for catalysis or sensing. For experimental validation, grow single crystals in tetragonal systems and analyze non-covalent interactions using Hirshfeld surfaces .

Q. What reaction parameters optimize Suzuki–Miyaura cross-coupling using this trifluoroborate salt?

Methodological Answer: Key parameters include:

- Catalyst system : Pd(OAc)₂ with SPhos, RuPhos, or XPhos (1 mol% loading).

- Electrophile compatibility : Aryl mesylates or tosylates (1.1–1.3 equiv) at 80–100°C in toluene/water.

- Additives : Cs₂CO₃ (4.0 equiv) minimizes homocoupling (<10%).

| Condition | Yield | Reference |

|---|---|---|

| 1.3 equiv KBr | 54% | |

| 1.3 equiv KCl | 80% | |

| 4.0 equiv Cs₂CO₃ | 70% |

Adjust stoichiometry based on electrophile reactivity and monitor via LC-MS to optimize conversion .

Q. How do counterions (e.g., K⁺ vs. Na⁺) affect reactivity in cross-coupling?

Methodological Answer: Potassium salts (e.g., this compound) show higher solubility in polar aprotic solvents (e.g., DMF) compared to sodium analogs, improving reaction rates. Counterion exchange (e.g., Na⁺ → K⁺ via K₂CO₃) enhances crystallinity and stability. However, excess K⁺ can precipitate phosphine ligands, reducing catalytic efficiency. Use chelating ligands (e.g., XPhos) to mitigate this .

Q. What advanced characterization techniques resolve structural ambiguities in organotrifluoroborates?

Methodological Answer:

- X-ray crystallography : Resolves the 3D network and confirms the internal salt configuration (e.g., Boc-piperazine orientation).

- Solid-state NMR (¹¹B, ¹⁹F) : Differentiates trifluoroborate from boronic acid impurities.

- Topological analysis : Quantifies intermolecular interactions (e.g., QTAIM) to explain self-assembly trends .

Q. How is this compound utilized in stereoselective rhodium-catalyzed additions?

Methodological Answer: In Rh-catalyzed additions to α,β-unsaturated carbonyls, the trifluoroborate acts as a nucleophile. The Boc-piperazine group’s steric bulk directs enantioselectivity. Use chiral ligands (e.g., (R)-BINAP) and optimize solvent polarity (e.g., THF vs. DCE) to enhance ee (>90%). Monitor reaction progress via ¹⁹F NMR for real-time boron transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.